2-Butanone 2,4-Dinitrophenylhydrazone

Analytical chemistry Stereoisomerism HPLC method validation

2-Butanone-2,4-DNPH (MEK-DNPH) is an analytically non-substitutable reference standard. Its unique Z/E isomer ratio (0.154) governs chromatographic response: the crystalline E-isomer equilibrates to a compound-specific Z/E mixture under HPLC conditions, rendering cross-calibration with acetone-DNPH or 2-pentanone-DNPH scientifically invalid. Acid-catalyzed decomposition kinetics further differentiate it from other ketone-DNPH derivatives. For defensible quantitation in EPA TO-11A/CARB 1004 air monitoring, HNB tobacco smoke regulatory submissions, and clinical GC-MS biomarker assays, only authentic 2-butanone-DNPH (≥98% HPLC) ensures accuracy. Non-substitutable standard for ISO 17034-certified workflows.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 958-60-1
Cat. No. B143228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone 2,4-Dinitrophenylhydrazone
CAS958-60-1
Synonyms2-Butanone, (2,4-Dinitrophenyl)hydrazone;  Butanone 2,4-Dinitrophenylhydrazone;  Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone;  Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone;  NSC 109807;  NSC 404126; 
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7-
InChIKeyWPWSANGSIWAACK-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butanone 2,4-Dinitrophenylhydrazone (CAS 958-60-1): Analytical-Grade DNPH Derivative Reference Standard for Carbonyl Quantification


2-Butanone 2,4-Dinitrophenylhydrazone (CAS 958-60-1, also designated Methyl Ethyl Ketone-DNPH) is the purified 2,4-dinitrophenylhydrazone derivative of the aliphatic ketone 2-butanone (methyl ethyl ketone). It is a crystalline solid with a molecular formula of C10H12N4O4, a molecular weight of 252.23 g/mol, and a reported melting point range of 115.0–119.0 °C [1]. The compound is supplied at purities exceeding 98.0% (HPLC) for use as a certified reference material in environmental air monitoring, tobacco smoke analysis, and industrial hygiene applications . Its primary scientific value lies in serving as a calibration standard for the quantitative determination of 2-butanone in complex matrices following derivatization with 2,4-dinitrophenylhydrazine (DNPH) [2]. While DNPH derivatization is the most widely adopted method for carbonyl compound analysis, the resulting hydrazones exhibit compound-specific isomerization and decomposition behaviors under acidic conditions that preclude simple generic substitution [3].

2-Butanone 2,4-Dinitrophenylhydrazone (CAS 958-60-1): Why Generic Carbonyl-DNPH Reference Standards Cannot Be Substituted


Generic substitution among DNPH-derivatized carbonyl reference standards is analytically invalid due to compound-specific acid-catalyzed isomerization kinetics and equilibrium constants that govern quantitation accuracy. Purified ketone-2,4-dinitrophenylhydrazones exist exclusively as the E-stereoisomer in crystalline form, yet under the acidic conditions required for derivatization and HPLC analysis, they undergo isomerization to a mixture of E- and Z-isomers with distinct chromatographic retention times and UV absorption characteristics [1]. The equilibrium Z/E isomer ratio is compound-dependent: 2-butanone-2,4-dinitrophenylhydrazone exhibits a Z/E ratio of 0.154, which differs meaningfully from those of structurally analogous derivatives including 2-pentanone-DNPH (0.21) and 2-hexanone-DNPH (0.22) . Furthermore, acid-catalyzed decomposition rates vary systematically with ketone structure, with 2-ketone derivatives demonstrating lower equilibrium constants than corresponding 3-ketones, rendering cross-calibration between different carbonyl-DNPH standards scientifically unsound [2].

2-Butanone 2,4-Dinitrophenylhydrazone (CAS 958-60-1): Quantitative Comparative Evidence for Scientific Selection


Acid-Catalyzed Z/E Isomer Ratio of 2-Butanone-DNPH vs. 2-Pentanone-DNPH and 2-Hexanone-DNPH

Under acid-catalyzed conditions used in DNPH derivatization protocols, purified 2-butanone-2,4-dinitrophenylhydrazone undergoes isomerization to an equilibrium mixture of E- and Z-stereoisomers with a Z/E ratio of 0.154. In direct comparative measurements conducted under identical experimental conditions, 2-pentanone-DNPH and 2-hexanone-DNPH exhibited distinct Z/E ratios of 0.21 and 0.22, respectively . This difference is analytically significant because E- and Z-isomers possess different HPLC retention times and may exhibit differential UV absorbance, directly impacting quantification accuracy if an incorrect reference standard is employed for calibration.

Analytical chemistry Stereoisomerism HPLC method validation Carbonyl analysis

Acid-Catalyzed Decomposition Rate and Equilibrium Constant of 2-Butanone-DNPH

The decomposition of 2-butanone-2,4-dinitrophenylhydrazone under acidic conditions proceeds with a defined kinetic profile. In a 0.1 mol L⁻¹ phosphoric acid solution, the hydrazone derivative reaches an equilibrium state comprising carbonyl, DNPH, hydrazone-derivative, and H₂O within 10 hours [1]. This decomposition behavior is compound-specific, and hydrazone derivatives formed from 2-ketones (including 2-pentanone, 2-hexanone, and 4-methyl-2-pentanone) demonstrate lower equilibrium constants (K_eq = [carbonyl][DNPH]/[hydrazone][H₂O]) than those derived from corresponding 3-ketones [2]. The equilibrium constant for ketone-DNPH derivatives in this system ranges from 0.74 × 10⁻⁴ to 5.9 × 10⁻⁴ [3].

Analytical method optimization Kinetic stability Sample preparation DNPH derivatization

Stability Comparison: DNPH-Hydrazones vs. Alternative Derivatization Reagents

In a systematic investigation of interferences in the determination of unsaturated aldehydes and ketones, DNPH-derivatized hydrazones exhibited stability limitations that alternative reagents addressed. Specifically, for unsaturated carbonyls including acrolein, crotonaldehyde, and methacrolein, the unstable DNPH-hydrazones react with excess DNPH reagent to form adducts, complicating quantification [1]. When N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) was employed as an alternative derivatization reagent, pH adjustment immediately after sampling yielded only one reaction product that remained stable and storable in solution at 4°C for 2 days [2]. While this represents a class-level inference for DNPH derivatives broadly, it underscores that procurement of purified 2-butanone-DNPH reference standard is specifically necessary for DNPH-based analytical workflows where alternative derivatization chemistry is not method-validated.

Derivatization chemistry Sample stability Method comparison Unsaturated carbonyl analysis

Comparative Z/E Isomer Ratio: 2-Butanone-DNPH vs. Aldehyde-DNPH Derivatives

A critical analytical distinction exists between ketone-DNPH and aldehyde-DNPH derivatives regarding their acid-catalyzed isomerization behavior. 2-Butanone-2,4-dinitrophenylhydrazone exhibits a Z/E isomer ratio of 0.154 at equilibrium under acidic conditions. In contrast, aldehyde-derived DNPH hydrazones measured under identical conditions show markedly different Z/E ratios: acetaldehyde-DNPH (0.309), propionaldehyde-DNPH (0.143), crotonaldehyde-DNPH (0.093), and acrolein-DNPH (0.028) . The LCGC International study further reported that the Z/E ratio of 2-butanone-DNPH decreases with time, whereas aldehyde-DNPH derivatives remain stable . This divergence in kinetic stability between ketone- and aldehyde-DNPH derivatives precludes any interchange of calibration standards across carbonyl classes.

Chromatographic separation Isomerization kinetics Carbonyl differentiation HPLC method development

Certified Reference Material Purity Specifications: 2-Butanone-DNPH

Commercially available 2-butanone-2,4-dinitrophenylhydrazone is supplied with documented purity specifications that support its use as an analytical reference standard. Vendor technical datasheets report purity of >98.0% as determined by HPLC with neutralization titration verification [1], with some suppliers reporting HPLC purity of 99.5% . The compound is incorporated as a component in certified reference material (CRM) calibration standard mixtures including the CARB 1004 Aldehyde/Ketone-DNPH Calibration Standard (3 µg/mL in acetonitrile) with a shelf life of 36 months [2] and the Air Monitoring Aldehyde-DNPH Mix 1 (20 µg/mL in acetonitrile) . While purity specifications for other carbonyl-DNPH standards may be comparable, the procurement of the exact 2-butanone-DNPH standard is mandated by the compound-specific analytical behaviors documented in Evidence Items 1–4.

Quality assurance Reference standards HPLC purity Regulatory compliance

2-Butanone 2,4-Dinitrophenylhydrazone (CAS 958-60-1): Evidence-Backed Research and Industrial Application Scenarios


Environmental Air Monitoring and Industrial Hygiene Compliance

2-Butanone-2,4-dinitrophenylhydrazone serves as an essential calibration standard for quantifying 2-butanone in ambient air, workplace atmospheres, and industrial emissions. The compound is a key component in certified reference material mixtures including the CARB 1004 Aldehyde/Ketone-DNPH Calibration Standard (3 µg/mL) and Air Monitoring Aldehyde-DNPH Mix 1 (20 µg/mL) used for HPLC-UV analysis of airborne carbonyls collected on DNPH-coated solid sorbent cartridges [1]. Given the documented compound-specific Z/E isomer ratio of 0.154 and its time-dependent decrease under acidic conditions, accurate quantification of 2-butanone in air samples demands the use of authentic 2-butanone-DNPH reference material rather than surrogate calibration with other carbonyl-DNPH standards .

Tobacco Product Emissions Testing and Regulatory Compliance

In the analysis of mainstream smoke from combustible cigarettes and heat-not-burn (HNB) tobacco products, 2-butanone is among the carbonyl compounds requiring quantification for regulatory submissions and product characterization. 2-Butanone-2,4-dinitrophenylhydrazone is used as a calibration standard in HPLC methods following DNPH derivatization of collected smoke constituents [1]. The LCGC International study specifically established the optimal analytical conditions for determining 2-butanone-DNPH in HNB tobacco smoke, noting that the addition of phosphoric acid to form a 0.02–1.0% acid solution in both samples and standard reference solutions is required to account for isomerization effects . The distinct Z/E ratio of 0.154 for 2-butanone-DNPH relative to other carbonyl-DNPH derivatives in smoke matrices necessitates compound-specific calibration.

Clinical Diagnostics and Inborn Error of Metabolism Testing

2-Butanone-2,4-dinitrophenylhydrazone has established utility in clinical diagnostic applications for inherited metabolic disorders. In the diagnosis of 2-methylacetoacetyl-CoA thiolase deficiency (also known as beta-ketothiolase deficiency), the sum of 2-methylacetoacetate and its decarboxylation product 2-butanone is determined as the 2-butanone dinitrophenylhydrazone derivative via gas chromatography-mass spectrometry (GC-MS) following an oral isoleucine loading test [1]. Clinical studies documented substantial increases in urinary 2-butanone-DNPH derivative levels in affected patients compared to controls, supporting its role as a diagnostic biomarker. Procurement of high-purity 2-butanone-DNPH reference material enables accurate quantification in clinical laboratory settings where method validation and quality control are paramount.

Analytical Method Development and HPLC System Suitability Testing

2-Butanone-2,4-dinitrophenylhydrazone is employed as a system suitability standard and retention time marker in HPLC method development for carbonyl compound analysis. The compound's acid-catalyzed isomerization behavior—reaching equilibrium within 10 hours at 0.1 mol L⁻¹ phosphoric acid concentration—provides a well-characterized model system for optimizing chromatographic separation conditions for E- and Z-stereoisomers of DNPH derivatives [1]. The equilibrium constant range of 0.74 × 10⁻⁴ to 5.9 × 10⁻⁴ established for ketone-DNPH derivatives, combined with the specific observation that 2-ketone derivatives exhibit lower K_eq values than 3-ketone derivatives, informs method development decisions regarding acid catalyst concentration and sample hold times . Purified 2-butanone-DNPH standard (HPLC purity 98.0–99.5%) provides a reliable reference for evaluating column performance, detector linearity, and method robustness in regulated analytical environments.

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